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Abstract
Elsubrutinib (also known as ABBV-105) is a potent and selective, orally active, irreversible

inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor (BCR)

signaling, BTK is a critical therapeutic target for various autoimmune diseases. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical and

pharmacological properties, and clinical trial outcomes of Elsubrutinib. Detailed experimental

methodologies and signaling pathway diagrams are included to support further research and

development efforts in the field of immunology and drug discovery.

Chemical Structure and Identification
Elsubrutinib is a small molecule with the chemical formula C₁₇H₁₉N₃O₂. Its structure is

characterized by a 1H-indole-7-carboxamide core linked to a 1-acryloylpiperidin-3-yl moiety.

The (S)-stereoisomer is the active enantiomer.
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Identifier Value

IUPAC Name
4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-

7-carboxamide[1]

CAS Number 1643570-24-4[1]

Molecular Formula C₁₇H₁₉N₃O₂[1]

Molecular Weight 297.35 g/mol [1]

SMILES
C=CC(=O)N1CCC--INVALID-LINK--

C2=C3C=CNC3=C(C=C2)C(=O)N

Physicochemical Properties
The physicochemical properties of Elsubrutinib are crucial for its formulation and

pharmacokinetic profile.

Property Value Source

Physical State Solid
Assumed from handling

information

Solubility DMSO: 59 mg/mL [2]

Ethanol: 4 mg/mL [2]

Water: Insoluble [2]

XLogP3-AA 1.6 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Note: Experimental values for melting point and pKa are not publicly available at the time of

this publication.
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Pharmacological Properties and Mechanism of
Action
Elsubrutinib is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][3] It

selectively targets the cysteine residue (Cys481) in the ATP-binding site of BTK, leading to the

inactivation of the enzyme.[3] This irreversible binding prevents the phosphorylation of

downstream substrates, thereby blocking the B-cell receptor (BCR) signaling pathway.[2][3]

In Vitro Potency
Parameter Value

IC₅₀ (BTK catalytic domain) 0.18 µM[2][3]

IC₅₀ (BTK C481S mutant) 2.6 µM[3]

The significant loss of potency against the C481S mutant confirms the covalent mechanism of

action targeting the cysteine residue.[3]

B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is essential for B-cell development, activation, proliferation, and

survival. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a

central role. Elsubrutinib's inhibition of BTK disrupts this pathway.
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Start

Prepare Reagents:
- Recombinant BTK Enzyme

- Kinase Buffer
- Substrate (e.g., poly(Glu, Tyr) 4:1)

- ATP
- Test Compound (Elsubrutinib)

Prepare Serial Dilutions of Elsubrutinib

Plate Setup (384-well):
- Add Kinase Buffer
- Add BTK Enzyme

- Add Substrate
- Add Elsubrutinib Dilutions

Initiate Reaction by Adding ATP

Incubate at Room Temperature
(e.g., 60 minutes)

Detect ADP Production using
Luminescence-based Kit

(e.g., ADP-Glo™)

Read Luminescence

Data Analysis:
- Plot Luminescence vs. Inhibitor Concentration

- Determine IC₅₀ Value

End

 

Start

Isolate B-Cells from
Peripheral Blood or Spleen

Plate B-Cells in Culture Medium

Add Serial Dilutions of Elsubrutinib

Stimulate B-Cell Proliferation
(e.g., with anti-IgM, anti-CD40, IL-4)

Incubate for a Defined Period
(e.g., 72 hours)

Add Proliferation Dye
(e.g., CFSE or EdU)

Analyze by Flow Cytometry to
Measure Dye Dilution

Determine Inhibition of Proliferation

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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